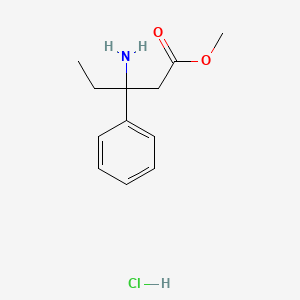

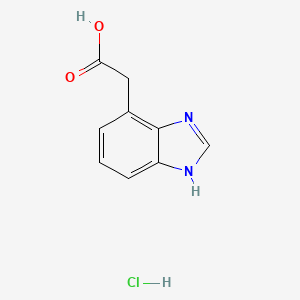

2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride, or 2-(BDA)A-HCl, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. The compound has several unique properties that make it useful in a variety of laboratory experiments.

Scientific Research Applications

2-(BDA)A-HCl has a variety of scientific research applications. It is commonly used as a fluorescent probe for measuring the concentration of calcium ions in biological systems. It can also be used to study the structure and function of proteins, as well as to study the dynamics of cellular signaling pathways. Additionally, it has been used to study the effects of hormones on cells, as well as to study the effects of drugs on cells.

Mechanism of Action

2-(BDA)A-HCl binds to calcium ions in the cell, forming a complex that is fluorescent. The fluorescence of the complex can then be measured to determine the concentration of calcium ions in the cell. The binding of the compound to calcium ions is reversible, meaning that the complex can be broken down and the compound can be released from the cells.

Biochemical and Physiological Effects

2-(BDA)A-HCl has been shown to affect the calcium signaling pathways in cells. It has been shown to modulate the release of calcium from intracellular stores, as well as to modulate the influx of calcium into the cell. Additionally, it has been shown to modulate the activity of calcium-dependent enzymes, such as phospholipases and protein kinases.

Advantages and Limitations for Lab Experiments

2-(BDA)A-HCl has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and has a low cost. Additionally, it is highly fluorescent, making it easy to measure the concentration of calcium ions in cells. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 2-(BDA)A-HCl. It could be used to study the effects of drugs on calcium signaling pathways, as well as to study the effects of hormones on calcium signaling pathways. Additionally, it could be used to study the effects of environmental pollutants on calcium signaling pathways. Additionally, it could be used to study the effects of genetic mutations on calcium signaling pathways. Finally, it could be used to study the effects of aging on calcium signaling pathways.

Synthesis Methods

2-(BDA)A-HCl is synthesized from the reaction of 2-(1H-1,3-benzodiazol-4-yl)acetic acid and hydrochloric acid. The reaction is carried out in a flask containing the two reactants in a 1:1 molar ratio. The flask is then heated to a temperature of 70-80°C for 1-2 hours. The reaction is complete when a white solid precipitates out of the solution. The solid is then filtered and washed with water to remove any impurities.

properties

IUPAC Name |

2-(1H-benzimidazol-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c12-8(13)4-6-2-1-3-7-9(6)11-5-10-7;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNWFLTTZNRRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-4-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)

![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)

![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)